molecular formula C10H9BrO B1267292 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one CAS No. 15069-48-4

7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1267292
CAS RN: 15069-48-4
M. Wt: 225.08 g/mol
InChI Key: BYDNWFNQAPDJEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one involves various chemical reactions and modifications. For example, the synthesis and crystal structures of related compounds, like 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, highlight the complexity and specificity of the synthetic routes used in creating these molecules (Kravtsov et al., 2012). These processes often require precise conditions and reagents to achieve the desired modifications and yield the targeted molecular structure.

Scientific Research Applications

Synthesis of CCR5 Antagonists

A practical method for synthesizing an orally active CCR5 antagonist has been developed, involving the use of 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate as a key intermediate. This process includes esterification, intramolecular Claisen type reaction, and Suzuki−Miyaura reaction, establishing an inexpensive method without chromatographic purification (Ikemoto et al., 2005).

Crystal Structures of Benzodiazepin Derivatives

The synthesis and crystal structures of benzodiazepin derivatives involving 7-bromo-5-(2′-chloro)phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one and its variants have been studied. The crystal structures show differences in molecular forms, influencing assembly mode in crystals (Kravtsov et al., 2012).

Synthesis of Aryl-Substituted Indenes

4-/7-halo-1H-indenes, like 7-bromo-1H-indene, have been used as starting materials for Suzuki−Miyaura, Negishi, and Murahashi protocols to synthesize aryl-subsituted indenes. These indenes are significant for further synthesis of ansa-metallocenes, potentially useful in olefin polymerization catalysts (Izmer et al., 2006).

Tandem Cyclocondensation-Knoevenagel–Michael Reaction

N-bromo sulfonamide reagents, including derivatives of 7-bromo-1H-indene, have been used as catalysts for the synthesis of pyrazol compounds. This methodology highlights the use of non-toxic materials, high yields, and clean workup (Khazaei et al., 2014).

Phosphanorbornenes Synthesis

7-Phosphanorbornene derivatives have been synthesized using bromo-2,3-dihydro-1H-phosphole oxides, revealing their potential in phosphorylation reactions and hydrogenation leading to phosphanorbornanes (Kovács et al., 2005).

Absolute Configuration of Inden-1-ols

The stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols have been synthesized and studied for configurations, demonstrating their importance as intermediates in biologically active compounds synthesis (Prysiazhnuk et al., 2021).

α-Glucosidase Inhibition and Antioxidant Activity

7-Carbo-substituted 5-bromo-3-methylindazoles, related to 7-bromo-1H-indene, have shown significant α-glucosidase inhibition and antioxidant activity. These compounds also exhibit antigrowth effect against breast cancer cell lines (Mphahlele et al., 2020).

Photochemistry of Ethyl 2,3-Dihydro-2,2-Dimethyl-3-oxo-1H-pyrrole-1-carboxylate

The photochemical properties of ethyl 2,3-dihydro-2,2-dimethyl-3-oxo-1H-pyrrole-1-carboxylate, derived from bromo-2,3-dihydro-1H-pyrrole, have been studied, showing its behavior in light-induced reactions (Patjens & Margaretha, 1989).

Safety and Hazards

The compound is associated with certain hazards and safety precautions should be taken while handling it. It has been associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-bromo-4-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDNWFNQAPDJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)C2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310612
Record name 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15069-48-4
Record name 15069-48-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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